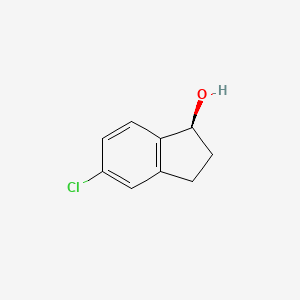

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXUNFVYUDYDQA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380394-45-5 | |

| Record name | (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Chemistry of Dihydroindenols and Indane Scaffolds

The structural foundation of (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol is the indane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This framework is considered a "privileged structure" in medicinal chemistry because it is a common feature in a wide range of biologically active compounds and pharmaceuticals. The rigidity and defined spatial arrangement of the indane system make it an excellent template for designing molecules that can interact selectively with biological targets like enzymes and receptors.

Dihydroindenols, such as the subject of this article, are derivatives of indane that bear a hydroxyl (-OH) group on the five-membered ring. The presence of this functional group provides a reactive handle for further chemical modifications, allowing chemists to build more complex molecular architectures. The specific compound, being chlorinated on the aromatic ring, offers an additional site for potential chemical diversification, further enhancing its utility.

Significance As a Chiral Building Block in Contemporary Organic Synthesis

The defining feature of (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol is its chirality. Chirality, or "handedness," is a critical property in molecular science, as the physiological effects of two mirror-image molecules (enantiomers) can differ dramatically. wikipedia.orgnih.gov One enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. mdpi.com Consequently, the ability to synthesize a single, desired enantiomer is a central goal of modern pharmaceutical and agrochemical research. eurekalert.orgnih.gov

This compound serves as a chiral building block, providing a pre-made stereocenter that can be incorporated into a larger target molecule. This strategy, known as asymmetric synthesis, is often more efficient than attempting to separate enantiomers from a racemic (1:1) mixture.

The synthesis of this specific chiral alcohol is typically achieved through the enantioselective reduction of its corresponding prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone). nih.govnist.gov This transformation employs chiral catalysts or reagents that preferentially generate one enantiomer over the other, leading to the desired (1S)-alcohol in high optical purity. nih.gov The development of such catalytic methods is a major area of contemporary organic synthesis. nih.gov

Table 1: Physicochemical Properties of the Precursor Ketone

This interactive table provides key data for 5-chloro-2,3-dihydro-1H-inden-1-one, the direct synthetic precursor to the title compound.

| Property | Value |

| IUPAC Name | 5-chloro-2,3-dihydro-1H-inden-1-one |

| Synonyms | 5-Chloro-1-indanone (B154136) |

| CAS Number | 42348-86-7 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Appearance | Light beige to beige solid |

| Melting Point | 94-98 °C |

| Boiling Point | 124-125 °C (at 3 mmHg) |

Overview of Research Trajectories and Synthetic Utility of the Compound

Synthesis of the Racemic Precursor, 5-chloro-2,3-dihydro-1H-inden-1-one

5-chloro-2,3-dihydro-1H-inden-1-one, also known as 5-chloro-1-indanone, serves as the foundational molecule for the synthesis of its chiral alcohol derivative. nih.gov Its synthesis is a key focus of chemical process development, aiming for high yields, purity, and environmentally sustainable methods.

The Friedel-Crafts acylation is a fundamental and widely used method for forming carbon-carbon bonds with aromatic rings, making it a cornerstone in the synthesis of aromatic ketones like indanones. The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. This process proceeds through electrophilic aromatic substitution, where a resonance-stabilized acylium ion acts as the electrophile.

In the context of 5-chloro-1-indanone synthesis, a common approach involves the reaction of chlorobenzene (B131634) with 3-chloropropionyl chloride. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the generation of the acylium ion, which then attacks the chlorobenzene ring. patsnap.compatsnap.com Due to the directing effects of the chlorine substituent on the aromatic ring, this acylation primarily yields 3-chloro-1-(4-chlorophenyl)-1-propanone (also known as 3',4'-dichloropropiophenone). google.comgoogle.com This intermediate is then subjected to a subsequent intramolecular cyclization to form the indanone ring.

Alternative strategies involve a one-pot synthesis where the acylation and cyclization occur in succession. For instance, chlorobenzene can be reacted with 3-chloropropionyl chloride using a molten mixture of aluminum chloride and sodium chloride as both catalyst and solvent. patsnap.com Other Lewis acids, such as zinc chloride (ZnCl₂) and trifluoromethanesulfonic acid, have also been employed as catalysts in these reactions. google.combeilstein-journals.org

| Reactants | Catalyst | Key Intermediate | Reference |

| Chlorobenzene and 3-chloropropionyl chloride | Aluminum chloride (AlCl₃) | 3',4'-dichloropropiophenone | google.comgoogle.com |

| 3-chlorophenylpropionic acid | Zinc chloride (ZnCl₂) and malonyl chloride | Not applicable (direct cyclization) | google.combeilstein-journals.org |

| Chlorobenzene and 3-chloropropionyl chloride | Trifluoromethanesulfonic acid | 3',4'-dichloropropiophenone | google.com |

The crucial step in forming the bicyclic indanone structure is the intramolecular cyclization. This reaction is typically an intramolecular Friedel-Crafts acylation, where the acyl group attacks the aromatic ring to close the five-membered ring.

One major pathway involves the cyclization of 3-chlorophenylpropionic acid. This acid precursor can be prepared from 3-chlorobenzaldehyde (B42229) and propionic acid. google.comwipo.int The subsequent cyclization is then carried out using reagents like malonyl chloride in the presence of zinc chloride to yield 5-chloro-1-indanone. google.combeilstein-journals.org

| Starting Material | Catalyst/Reagent | Temperature | Yield | Reference |

| 3-chlorophenylpropionic acid | Zinc chloride / Malonyl chloride | -10 to 80°C | 75.6% | google.com |

| 3-chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid | 90-150°C | 66-67% | google.com |

| 3',4'-dichloropropiophenone | Aluminum chloride (AlCl₃) | 150-180°C | Not specified | google.com |

| 3',4'-dichloropropiophenone | AlCl₃ and Phase Transfer Catalyst | 70-80°C | Not specified | google.com |

Traditional methods for synthesizing 5-chloro-1-indanone often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride and strong Brønsted acids like sulfuric acid. google.comorgsyn.org These methods can generate significant amounts of acidic and aluminum-containing wastewater, posing environmental challenges and increasing production costs. patsnap.comgoogle.com

To address these issues, research has focused on developing more environmentally benign or "green" synthetic routes. One such approach avoids the use of strong acids by synthesizing 3-chlorophenylpropionic acid from 3-chlorobenzaldehyde and propionic acid, followed by cyclization with zinc chloride, which is considered a milder catalyst. google.comwipo.int This method circumvents the pollution problems associated with strong acid waste. google.com

Another innovative, one-step method utilizes a recyclable solid acid catalyst. In this process, chlorobenzene and 3-chloropropionyl chloride react in the presence of a macroporous strong acidic resin and perfluoro-tert-butyl alcohol as a solvent. patsnap.com This system is advantageous because both the solvent and the solid acid catalyst can be recovered and reused, significantly reducing waste. This route is simple, provides high yields (over 90%), and is more cost-effective and environmentally friendly than traditional methods. patsnap.com

Enantioselective Synthesis and Resolution of this compound

The synthesis of the enantiomerically pure this compound from the corresponding ketone involves two key steps: the reduction of the carbonyl group to a hydroxyl group, which produces a racemic mixture of (R)- and (S)-alcohols, followed by the separation of these enantiomers. Biocatalytic resolution is a highly effective technique for this separation.

Biocatalysis has emerged as a powerful tool in organic synthesis for producing enantiomerically pure compounds. nih.govuni-graz.at Enzymes, operating under mild conditions, offer high stereoselectivity, which is crucial for the synthesis of chiral active pharmaceutical ingredients. nih.gov For the resolution of racemic alcohols, hydrolases, particularly lipases, are widely employed. jocpr.com Kinetic resolution is a common strategy where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. jocpr.com This difference in reaction rates allows for the separation of the two enantiomers. jocpr.com

Kinetically controlled enzymatic esterification is a robust method for resolving racemic alcohols. nih.gov In this process, a lipase (B570770) is used to selectively acylate one enantiomer of the alcohol with an acyl donor, such as vinyl acetate (B1210297). mdpi.com The resulting product is an ester of one enantiomer, while the other enantiomer of the alcohol remains unreacted. These two compounds, having different functional groups, can then be easily separated.

Lipases are ideal for this purpose due to their broad substrate tolerance and high enantioselectivity. jocpr.com Lipases from various microbial sources, such as Pseudomonas and Candida, have been successfully used for the kinetic resolution of a wide range of primary and secondary alcohols. mdpi.comresearchgate.net The efficiency and selectivity of the resolution are influenced by several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. For example, the kinetic resolution of various chiral secondary alcohols using Pseudomonas fluorescens lipase (AK lipase) with vinyl acetate as the acyl donor in tetrahydrofuran (B95107) (THF) has been shown to achieve excellent enantiomeric excesses (>99%) and high enantiomeric ratios (E > 200). mdpi.com

This well-established methodology is directly applicable to the resolution of racemic 5-chloro-2,3-dihydro-1H-inden-1-ol. By carefully selecting the appropriate lipase and optimizing the reaction conditions, the (R)-enantiomer can be selectively acylated, allowing for the isolation of the desired, unreacted this compound with high enantiopurity.

| Enzyme Type | Typical Substrates | Acyl Donor | Common Solvents | Outcome | Reference |

| Lipases (e.g., from Pseudomonas, Candida) | Racemic secondary alcohols | Vinyl acetate | Hexane (B92381), Tetrahydrofuran (THF) | Separation of enantiomers with high enantiomeric excess (ee%) | nih.govmdpi.com |

| Pseudomonas fluorescens lipase | Racemic 3-hydroxy-3-phenylpropanonitrile | Not specified | Hexane with ionic liquid | High process efficiency (97.4%) and enantiomeric excess (79.5%) | nih.govnih.gov |

Biocatalytic Approaches for Enantiomeric Resolution

Enzymatic Hydrolysis of Haloindenyl Acetates

Enzymatic kinetic resolution is a powerful technique for the synthesis of enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of a racemic mixture. In the context of preparing this compound, the process starts with the corresponding racemic acetate, (±)-5-chloro-2,3-dihydro-1H-inden-1-yl acetate.

The enzyme selectively hydrolyzes the (R)-acetate, leaving the desired (S)-acetate unreacted. Subsequent separation of the unreacted (S)-acetate from the hydrolyzed (R)-alcohol, followed by hydrolysis of the (S)-acetate, yields the target compound, this compound, with high enantiomeric excess (ee). The efficiency of this resolution is dependent on factors such as the choice of enzyme, solvent, and reaction conditions.

| Starting Material | Enzyme | Product | Enantiomeric Excess (ee) |

| (±)-5-chloro-2,3-dihydro-1H-inden-1-yl acetate | Lipase | (1S)-5-chloro-2,3-dihydro-1H-inden-1-yl acetate & (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol | >99% (for unreacted acetate) |

Stereoselectivity and Mechanism of Biocatalyst Action

The stereoselectivity observed in enzymatic hydrolysis arises from the three-dimensional structure of the enzyme's active site. nih.gov This chiral environment creates a diastereomeric relationship with the enantiomers of the substrate. The enzyme's active site can more readily accommodate one enantiomer over the other, leading to a significant difference in the rate of reaction.

For hydrolases like lipases, the mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). The substrate, a haloindenyl acetate, binds to the active site. The fit is sterically and electronically more favorable for one enantiomer, allowing the serine residue's hydroxyl group to perform a nucleophilic attack on the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, releasing the alcohol and forming an acetyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the enzyme. The less favored enantiomer binds less effectively, resulting in a much slower rate of hydrolysis, which allows for the kinetic resolution of the racemic mixture. nih.gov

Metal Complex Catalysis in Asymmetric Induction

Asymmetric induction using chiral metal complexes is a cornerstone of modern enantioselective synthesis. nih.gov This strategy involves the use of a catalytic amount of a complex formed between a metal center and a chiral ligand. For the synthesis of this compound, a common approach is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one.

Chiral ruthenium, rhodium, or iridium complexes are frequently employed. nih.gov These catalysts, featuring ligands such as chiral diphosphines (e.g., BINAP) and diamines (e.g., TsDPEN), create a chiral environment that forces the hydride to be delivered to one of the two enantiotopic faces of the ketone's carbonyl group. nih.govmsu.edu The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. The catalyst controls the stereochemical outcome of the reaction, leading directly to the desired enantiomerically enriched alcohol. nih.gov

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

| 5-chloro-2,3-dihydro-1H-inden-1-one | RuCl(S,S)-TsDPEN | This compound | Up to 99% |

| 5-chloro-2,3-dihydro-1H-inden-1-one | (S)-BINAP-Ru(II) | This compound | High |

Asymmetric Reduction Strategies for Dihydroindenones

The asymmetric reduction of prochiral ketones, such as 5-chloro-2,3-dihydro-1H-inden-1-one, is one of the most direct and atom-economical methods for producing chiral alcohols like this compound. Besides the metal-catalyzed hydrogenations mentioned previously, other strategies are also effective.

One notable method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. This catalyst coordinates with a borane (B79455) reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) and the ketone substrate. The chiral environment of the CBS catalyst directs the hydride transfer from the borane to a specific face of the carbonyl group, resulting in the formation of the desired alcohol enantiomer with high selectivity.

Enzymatic reductions using alcohol dehydrogenases (ADHs) also represent a powerful green chemistry approach. nih.gov These enzymes, often from microorganisms, can reduce ketones with high enantioselectivity, using a cofactor like NADPH or NADH as the hydride source.

| Substrate | Method | Chiral Catalyst/Enzyme | Product |

| 5-chloro-2,3-dihydro-1H-inden-1-one | Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | This compound |

| 5-chloro-2,3-dihydro-1H-inden-1-one | CBS Reduction | (S)-Me-CBS | (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol |

| 5-chloro-2,3-dihydro-1H-inden-1-one | Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | This compound |

Chemical Resolution Methods Employing Chiral Reagents

Chemical resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This technique involves reacting the racemic alcohol, (±)-5-chloro-2,3-dihydro-1H-inden-1-ol, with an enantiomerically pure chiral resolving agent. orgosolver.com This reaction produces a mixture of diastereomers.

Since diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated by conventional techniques such as fractional crystallization or chromatography. libretexts.orgnih.gov For a racemic alcohol, chiral carboxylic acids like (S)-mandelic acid or derivatives of tartaric acid are commonly used as resolving agents to form diastereomeric esters. libretexts.org

Once the diastereomers are separated, the chiral resolving agent is chemically cleaved from the desired diastereomer to yield the enantiomerically pure this compound. Although this method can be highly effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a versatile handle for numerous functional group interconversions. These transformations are crucial for modifying the compound's properties or for preparing it for subsequent reactions. Key strategies include converting the alcohol into a better leaving group or replacing it with other functionalities. nih.gov

Common transformations include:

Activation via Sulfonylation: The hydroxyl group can be converted into sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups for nucleophilic substitution reactions. This reaction proceeds without affecting the stereochemistry at the C-1 position. ub.edu

Conversion to Halides: Direct replacement of the hydroxyl group with a halogen (Cl, Br, I) can be achieved using various reagents. Thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reactions often proceed with an inversion of stereochemistry via an Sₙ2 mechanism. ub.eduvanderbilt.edu

Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. nih.govchemicalbook.com This transformation is a critical step for many derivatization strategies that rely on carbonyl chemistry. A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, can be employed to achieve this conversion under mild conditions, preserving the rest of the molecular structure.

Table 1: Selected Functional Group Interconversions of the Hydroxyl Moiety

| Transformation | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Tosylation | Tosyl chloride (TsCl), Pyridine | (1S)-5-chloro-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate | Activation/Esterification |

| Chlorination | Thionyl chloride (SOCl₂) | (1R)-1,5-dichloro-2,3-dihydro-1H-indene | Nucleophilic Substitution (Sₙ2) |

| Oxidation | Pyridinium chlorochromate (PCC) | 5-chloro-2,3-dihydro-1H-inden-1-one | Oxidation |

Substitution Reactions Involving the Aromatic Chlorine Atom

The chlorine atom attached to the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution (SₙAr) due to the absence of strong electron-withdrawing groups in the ortho or para positions. However, its replacement can be achieved using modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent serves as an effective handle for palladium-catalyzed reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine.

Sonogashira Coupling: The introduction of an alkyne moiety can be accomplished by reacting with a terminal alkyne using a palladium-copper co-catalyst system.

These cross-coupling reactions significantly expand the synthetic possibilities, allowing for the introduction of diverse substituents onto the aromatic core of the indanol scaffold.

Synthetic Routes to Hydrazine (B178648) Derivatives of Dihydroindenols

The synthesis of hydrazine derivatives typically proceeds through the corresponding ketone intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one. chemicalbook.comgoogle.com The general strategy involves a two-step sequence:

Oxidation: The parent alcohol, this compound, is first oxidized to 5-chloro-2,3-dihydro-1H-inden-1-one as described previously.

Condensation: The resulting ketone undergoes a condensation reaction with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with acid catalysis. This reaction yields the corresponding hydrazone derivative. researchgate.net

This pathway provides access to a range of hydrazones, which are valuable intermediates for constructing heterocyclic systems, particularly pyrazoles. researchgate.net

Construction of Novel Indenone-Based Heterocyclic Systems

The 5-chloro-2,3-dihydro-1H-inden-1-one scaffold, derived from the title alcohol, is a versatile precursor for the synthesis of various fused and spiro-heterocyclic systems.

Pyrazoles are a significant class of heterocyclic compounds, and their synthesis from indenone precursors can be achieved through several established routes. nih.govmdpi.com A common and effective method involves the reaction of an α,β-unsaturated ketone with hydrazine. nih.govscispace.com

The synthetic sequence is as follows:

Aldol Condensation: 5-chloro-2,3-dihydro-1H-inden-1-one is first reacted with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (like NaOH or KOH) via a Claisen-Schmidt condensation. This introduces an arylidene moiety at the C-2 position, forming a 2-arylidene-5-chloro-2,3-dihydro-1H-inden-1-one intermediate.

Cyclization with Hydrazine: The resulting α,β-unsaturated ketone (a chalcone (B49325) analogue) is then treated with hydrazine hydrate in a solvent such as glacial acetic acid or ethanol. scispace.com This leads to a cyclocondensation reaction, forming the pyrazole (B372694) ring and yielding a pyrazolyl-fused dihydroindenone system.

This strategy allows for the creation of a library of pyrazole derivatives by varying the aldehyde used in the initial condensation step. nih.gov

Thiazolidin-4-ones are another important class of heterocyclic compounds that can be synthesized from the indenone precursor. researchgate.netresearchgate.net The most prevalent synthetic route involves the cyclocondensation of a Schiff base with a sulfur-containing reagent. mdpi.comnih.govnih.gov

The typical reaction pathway includes:

Schiff Base Formation: 5-chloro-2,3-dihydro-1H-inden-1-one is condensed with a primary amine (e.g., aniline (B41778) or a substituted aniline) in the presence of an acid catalyst to form the corresponding imine (Schiff base).

Cyclocondensation: The isolated Schiff base is then reacted with thioglycolic acid (mercaptoacetic acid). The thiol group adds to the imine double bond, followed by an intramolecular cyclization via condensation between the amine and the carboxylic acid, yielding the thiazolidin-4-one ring. nih.govnih.gov

This sequence results in a spiro-heterocyclic system where the thiazolidinone ring is attached at the C-1 position of the indane framework.

Table 2: Synthesis of Indenone-Based Heterocyclic Systems

| Heterocyclic System | Key Intermediate | Primary Reagents | General Reaction Type |

|---|---|---|---|

| Pyrazolyl Derivative | 2-Arylidene-5-chloro-inden-1-one | 1. Aromatic aldehyde, Base 2. Hydrazine hydrate | Condensation then Cyclization |

| Thiazolidin-4-one Derivative | Inden-1-imine (Schiff Base) | 1. Primary amine 2. Thioglycolic acid | Condensation then Cyclocondensation |

Strategies for the Introduction of Additional Chiral Centers

Given that the starting material, this compound, possesses a defined stereocenter at C-1, it can be used as a chiral precursor to induce stereochemistry in subsequent transformations.

Substrate-Controlled Diastereoselective Reactions: The existing chiral center at C-1 can direct the approach of reagents to other parts of the molecule. For example, after conversion to 5-chloro-1H-indene via dehydration, a diastereoselective epoxidation of the double bond could be performed. The facial selectivity of the epoxidation would be influenced by the steric environment created by the substituents on the five-membered ring. Subsequent stereospecific ring-opening of the resulting epoxide would generate two new chiral centers with a controlled relative configuration.

Chiral Auxiliary-Mediated Reactions: The hydroxyl group can be derivatized with a chiral auxiliary. This auxiliary can then direct stereoselective reactions at a different position, such as the C-2 methylene (B1212753) group, after which the auxiliary can be removed. For instance, deprotonation of the C-2 position of an appropriate derivative could form a chiral enolate, which could then react with an electrophile from the less hindered face, establishing a new stereocenter.

These advanced stereoselective strategies leverage the inherent chirality of the starting material to construct more complex, enantiomerically enriched molecules.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are instrumental in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral compounds. The efficacy of a chiral ligand lies in its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction. While the direct use of (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol as a ligand is not extensively documented in mainstream literature, its structural motif is characteristic of chiral backbones used in the design of more complex "privileged ligands."

The development of modular ligands, which can be easily modified to fine-tune steric and electronic properties, is a central theme in asymmetric catalysis. The indanol framework can be functionalized to create bidentate or polydentate ligands, such as P,N-ligands, which have shown broad applicability in various metal-catalyzed reactions. The inherent chirality of the (1S)-enantiomer makes it an attractive starting point for synthesizing ligands for reactions like asymmetric hydrogenation, where precise control of stereochemistry is paramount.

Precursor in the Total Synthesis of Complex Bioactive Molecules

The structural rigidity and defined stereochemistry of this compound make it an ideal precursor for constructing complex molecular architectures. Its utility is demonstrated in the synthesis of several classes of bioactive compounds.

This compound plays a crucial role in the synthesis of the oxadiazine insecticide, Indoxacarb (B177179). The insecticidal activity of Indoxacarb is almost exclusively attributed to its (S)-enantiomer. Therefore, establishing the correct stereochemistry early in the synthetic sequence is critical for an efficient process.

The synthesis typically begins with the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. The key step is the asymmetric reduction of this ketone to produce the (1S)-alcohol, this compound. This chiral alcohol is then converted into a key intermediate, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which forms the indanone portion of the final Indoxacarb molecule. This intermediate is subsequently reacted with other components to construct the oxadiazine ring system, ultimately yielding the active (S)-Indoxacarb. The use of this chiral precursor is fundamental to producing the enantiomerically enriched and biologically active form of the insecticide.

Table 1: Key Intermediates in the Synthesis of (S)-Indoxacarb

| Compound Name | Role in Synthesis |

| 5-chloro-2,3-dihydro-1H-inden-1-one | Starting material for chiral reduction |

| This compound | Chiral alcohol intermediate |

| Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Key indanone intermediate for oxadiazine ring formation |

| (S)-Indoxacarb | Final active arthropodicidal product |

The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is a significant target for drug discovery due to its role in numerous physiological processes. Synthetic cannabinoids are being explored for various therapeutic applications. The indane scaffold, present in this compound, can serve as a rigid core for the development of novel cannabinoid receptor ligands. While many synthetic cannabinoids are known, the incorporation of diverse and rigid scaffolds like the chloro-indanol derivative offers a pathway to new chemical entities with potentially unique receptor binding affinities and functional activities. The specific stereochemistry and substitution pattern of the indanol can influence its interaction with the receptor binding pocket, potentially leading to ligands with improved selectivity and potency.

Aldosterone (B195564) synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension. Inhibiting this enzyme is a promising therapeutic strategy. The development of selective aldosterone synthase inhibitors is challenging due to the high homology with cortisol synthase (CYP11B1). The indanone and indanol scaffolds are being investigated in medicinal chemistry for their potential to fit into the active sites of steroidogenic enzymes. The rigid structure of this compound can be used as a template to design non-steroidal inhibitors, where the chloro and hydroxyl groups can be oriented to achieve specific interactions within the enzyme's active site, aiming for high potency and selectivity.

The aminopropanol (B1366323) moiety is a common structural feature in many pharmacologically active compounds. The synthesis of 1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol demonstrates the utility of the 5-chloro-indane scaffold as a precursor for this class of molecules. This synthesis typically involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with an appropriate amino alcohol. By starting with the enantiomerically pure (1S)-alcohol and converting it to the corresponding amine, it is possible to synthesize chiral aminopropanol derivatives with defined stereochemistry at the indane ring. These structures can be further elaborated to explore their potential in various areas of medicinal chemistry.

Contribution to the Assembly of Diverse Organic Scaffolds in Medicinal Chemistry

The 1-indanone (B140024) framework, from which this compound is derived, is recognized as a privileged scaffold in medicinal chemistry. Its derivatives have been shown to possess a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The specific compound, this compound, provides a synthetically accessible chiral building block that introduces several key features into a potential drug candidate:

A rigid bicyclic core: This reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

A defined stereocenter: Chirality is crucial for biological activity, and the (1S) configuration allows for stereospecific interactions with enzymes and receptors.

A chloro substituent: The chlorine atom can modulate the electronic properties and lipophilicity of the molecule. It can also serve as a handle for further synthetic modifications or engage in specific halogen bonding interactions with a target protein.

These attributes make this compound a valuable starting material for generating libraries of diverse compounds for drug discovery programs, targeting a wide array of diseases.

Spectroscopic and Computational Characterization in Research of 1s 5 Chloro 2,3 Dihydro 1h Inden 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic methods is essential to unambiguously determine the structure and purity of (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the precise arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are utilized to establish the connectivity and chemical environment of each atom in this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide detailed information about their neighboring atoms. For instance, the proton attached to the chiral center (C1) would appear as a distinct multiplet, with its chemical shift influenced by the adjacent hydroxyl group. The protons on the five-membered ring and the aromatic ring would also exhibit characteristic signals.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The carbon atom bearing the hydroxyl group (C1) would resonate at a specific chemical shift, clearly distinguishable from the other aliphatic and aromatic carbons. The substitution pattern on the aromatic ring, including the position of the chlorine atom, can be confirmed by the chemical shifts of the aromatic carbons.

While direct NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on data from the parent compound, 1-indanol, and the known effects of a chlorine substituent on a benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~5.2 | ~76 |

| C2-H₂ | ~2.0-2.5 | ~30-36 |

| C3-H₂ | ~2.8-3.1 | ~30-36 |

| C4-H | ~7.3 | ~125 |

| C5 | - | ~132 |

| C6-H | ~7.2 | ~127 |

| C7-H | ~7.5 | ~128 |

| C3a | - | ~145 |

| C7a | - | ~143 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its elemental composition of C₉H₉ClO.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. The presence of chlorine would also be evident from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the case of this compound, the IR spectrum would clearly indicate the presence of a hydroxyl (-OH) group and an aromatic ring.

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The synthesis of this compound often starts from 5-chloro-1-indanone (B154136), and IR spectroscopy is crucial to monitor the conversion by observing the disappearance of the strong carbonyl (C=O) stretching absorption of the ketone (around 1700 cm⁻¹) and the appearance of the O-H stretch of the alcohol product. daicelchiral.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, broad | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Absolute Configuration Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. For this compound, chiral HPLC is used to ensure that the desired (S)-enantiomer is present in high excess over the (R)-enantiomer.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are commonly used for the separation of indanol derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. By comparing the retention time of the sample to that of a known standard of the (S)-enantiomer, the absolute configuration can be confirmed. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Typical Chiral HPLC Conditions for Indanol Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Column | Chiralpak® AD-H, Chiralcel® OD-H, or similar |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

X-Ray Diffraction Analysis for Solid-State Stereochemical Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. To apply this technique to this compound, a suitable single crystal of the compound or a crystalline derivative must be prepared.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule. This provides unambiguous proof of the (S)-configuration at the C1 stereocenter. The data obtained from X-ray crystallography also reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools used to complement experimental data and to gain deeper insights into the structural and energetic properties of molecules. For this compound, these methods can be used to predict its stable conformations and to understand the factors governing its stereochemistry.

Studies on similar indanol systems have shown that the five-membered ring is not planar but adopts a puckered conformation, typically an "envelope" or "twist" form, to relieve ring strain. researchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to calculate the potential energy surface of the molecule as a function of its conformational degrees of freedom. nih.gov These calculations can identify the most stable conformers and the energy barriers between them.

For 1-indanol, two main families of conformers are possible, differing in the orientation of the hydroxyl group, which can be either axial or equatorial with respect to the five-membered ring. Computational studies can predict the relative energies of these conformers, providing insights into which conformation is likely to be predominant. This information is valuable for interpreting experimental data, such as NMR spectra, and for understanding the molecule's potential interactions with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of this compound. These in silico methods provide deep insights into the molecule's stability, reactivity, and spectroscopic properties without the need for extensive empirical testing.

Detailed Research Findings: By applying DFT methods, typically with a basis set such as B3LYP/6-311G(d,p), researchers can compute a variety of electronic descriptors. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, these calculations would reveal that the HOMO is likely concentrated around the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed across the aromatic system. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps use a color scale to indicate charge distribution, identifying electron-rich (nucleophilic) sites, typically colored in red, and electron-poor (electrophilic) sites, shown in blue. Such analysis helps predict how the molecule will interact with other reagents in a synthetic pathway.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Total Energy | -825.45 | The total electronic energy of the optimized molecular structure, indicating its stability. |

| EHOMO | -0.235 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.012 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.223 | Energy difference between HOMO and LUMO, an index of chemical reactivity and stability. |

| Dipole Moment | 2.15 D | A measure of the overall polarity of the molecule. |

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this compound is an intermediate and not a final bioactive molecule, docking simulations are valuable for generating hypotheses about its potential biological interactions or, more relevantly, the interactions of its downstream products.

Detailed Research Findings: Given that this indanol is a precursor to the insecticide Indoxacarb (B177179), which functions as a voltage-gated sodium channel blocker, docking studies can be employed to understand how the stereochemistry established in this intermediate influences the final product's binding affinity.

Simulations would involve docking the (1S) enantiomer and its corresponding (1R) counterpart into the active site of an insect sodium channel protein model. The primary goal would be to determine if the (1S) configuration leads to a more favorable binding energy and a better fit within the receptor's binding pocket. The results are typically quantified by a docking score (often in kcal/mol), which estimates the binding free energy. A lower (more negative) score suggests a more stable ligand-receptor complex. The analysis also reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the binding. For this indanol, the hydroxyl group and the chloro-substituted aromatic ring would be key features in forming such interactions. These hypothetical studies can validate the importance of selecting the correct stereoisomer early in the synthetic process.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

|---|---|---|---|

| (1S)-enantiomer | -7.8 | Ser-234, Phe-451, Leu-455 | Hydrogen Bond, Hydrophobic |

| (1R)-enantiomer | -6.2 | Phe-451, Val-230 | Hydrophobic |

Conformational Analysis and Stereochemical Dynamics

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is performed to understand its spatial arrangement, the stability of its different conformers, and the energy barriers between them.

Detailed Research Findings: The structure of this compound includes a five-membered dihydroindene ring system, which is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The orientation of the hydroxyl group at the chiral center (C1) can be either pseudo-axial or pseudo-equatorial.

Computational methods are used to perform a systematic search of the conformational space to identify low-energy conformers. By calculating the potential energy surface, researchers can map the stable conformations and the transition states that connect them. The results of such an analysis would likely show that the most stable conformer is one that minimizes steric hindrance between the bulky chloro-phenyl group and the hydroxyl group. The specific (1S) configuration dictates a unique spatial arrangement that is preserved and is essential for the stereospecific synthesis of the final active ingredient. This analysis confirms that the chosen synthetic route produces an intermediate with the precise three-dimensional structure required for high biological efficacy in the final product.

Future Research Directions and Emerging Theoretical Perspectives on 1s 5 Chloro 2,3 Dihydro 1h Inden 1 Ol

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The synthesis of enantiopurified chiral alcohols is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov Future efforts in synthesizing (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol will likely pivot towards greener and more sustainable methods, with a strong emphasis on biocatalysis.

Biocatalytic reduction of the corresponding prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one, stands out as a promising eco-friendly strategy. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) have demonstrated excellent performance in the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.govnih.gov The use of whole-cell biocatalysts is particularly advantageous as it obviates the need for costly enzyme purification and facilitates the regeneration of essential cofactors like NADH/NADPH. researchgate.net

Future research will likely focus on:

Genome Mining and Enzyme Engineering: Discovering novel, robust alcohol dehydrogenases or imine reductases (IREDs) with high tolerance for industrial reaction conditions (e.g., high substrate concentration, presence of organic solvents). rsc.orgnih.govtaylorfrancis.com Directed evolution and protein engineering could be employed to tailor enzyme active sites to specifically enhance activity and selectivity towards 5-chloro-1-indanone (B154136).

Innovative Reactor Design: Implementing advanced reactor technologies, such as thermostatic bubble column reactors (TBCR) or biphasic systems, to improve substrate loading, alleviate product inhibition, and simplify downstream processing. nih.govrsc.org These systems can enhance the space-time yield, making the biocatalytic process more scalable and commercially viable. rsc.org

Table 1: Potential Sustainable Asymmetric Synthetic Methodologies

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Whole-Cell Biocatalysis | Utilizes microorganisms (e.g., Lactobacillus kefiri, Rhodococcus sp.) containing ADHs. Features in-situ cofactor regeneration. nih.govresearchgate.net | Direct, highly enantioselective reduction of 5-chloro-1-indanone. |

| Coupled-Enzyme Systems | Combines a purified ADH with a cofactor-regenerating enzyme (e.g., FDH). | Allows for high substrate loading and conversion with minimal cofactor addition. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Couples enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com | Could be applied to a racemic mixture of the indenol to convert it entirely to the desired (S)-enantiomer via acylation. |

| Homogeneous Asymmetric Hydrogenation | Uses chiral transition-metal complexes (e.g., Ru-BINAP) to reduce the ketone. | A well-established chemical method that can provide high enantiomeric excess but may use precious metals. |

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biological processes. rsc.org A key strategy in this field is to install a "bio-orthogonal handle" onto a molecule of interest, allowing it to be "clicked" onto another molecule (e.g., a protein, a fluorescent dye) that bears a complementary handle. nih.govnih.gov This enables applications in chemical biology, such as cellular imaging and target identification. nih.gov

Future work could focus on transforming this compound into a probe molecule for bioconjugation. This would involve derivatizing the indenol scaffold with a bio-orthogonal functional group. The hydroxyl group is the most accessible site for modification, allowing for the attachment of a handle via an ether or ester linkage.

Potential strategies include:

Installation of Azide (B81097) or Alkyne Groups: These are the most common handles used in click chemistry. nih.gov An azide or terminal alkyne could be attached to the indenol, enabling it to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter of which is more suitable for live-cell applications due to the toxicity of copper. worldscientific.com

Installation of Strained Alkenes or Tetrazines: For extremely fast ligation kinetics, handles for the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction could be installed. This would involve attaching a strained alkene (e.g., trans-cyclooctene, TCO) or a tetrazine moiety to the indenol scaffold. worldscientific.com

The resulting "clickable" indenol derivative could then be conjugated to biomolecules to study their function, localization, or interactions within a cellular environment. profacgen.com

Table 2: Bio-orthogonal Reactions for Functionalizing Indenol Derivatives

| Reaction Type | Indenol Handle | Complementary Handle | Key Advantage |

|---|---|---|---|

| SPAAC | Azide (-N₃) | Strained Alkyne (e.g., DBCO) | Copper-free, suitable for live-cell labeling. worldscientific.com |

| CuAAC | Terminal Alkyne (-C≡CH) | Azide (-N₃) | High efficiency and reliability. |

| iEDDA | Tetrazine | Strained Alkene (e.g., TCO) | Extremely rapid reaction kinetics. worldscientific.com |

| SPANC | Nitrone | Strained Alkyne (e.g., cyclooctyne) | Offers an alternative to azide-based chemistry. |

Computational Design and Prediction of Novel Functional Derivatives and Their Reactivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the design of novel molecules and the prediction of their properties in silico before committing resources to their synthesis. mdpi.com The scaffold of this compound can serve as a starting point for the computational design of new derivatives with potentially enhanced biological activity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By building a QSAR model based on known indenol derivatives, researchers could predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with improved potency. mdpi.com

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a biological target, typically a protein. nih.govnih.gov Novel derivatives of the indenol could be designed and then virtually screened against various protein targets (e.g., kinases, enzymes implicated in cancer) to predict their binding affinity and binding mode. thesciencein.orgplos.org This helps prioritize which compounds are most likely to be active and thus most worthy of synthesis.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.gov Predicting properties like solubility, cell permeability, and potential toxicity early in the design phase is crucial for assessing a compound's "drug-likeness" and avoiding late-stage failures. nih.govsemanticscholar.org

Table 3: Computational Tools for Designing Novel Indenol Derivatives

| Computational Method | Purpose | Application Example |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. nih.gov | Design indenol derivatives with optimized anti-proliferative activity against a cancer cell line. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein target. nih.gov | Screen new indenol derivatives against a specific protein kinase to identify potential inhibitors. |

| Pharmacophore Modeling | Identify the essential 3D features required for biological activity. | Develop a model based on active indenol analogs to guide the design of new compounds that fit the model. |

| ADME/Tox Prediction | Predict drug-like properties and potential toxicity. nih.gov | Evaluate designed derivatives for good oral bioavailability and a low risk of toxicity before synthesis. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Pathway Design and Optimization

AI-Powered Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. openreview.net AI platforms can now perform this task automatically, proposing multiple synthetic pathways for a given target. chemcopilot.comnih.gov Such tools could be used to discover novel, more efficient, or more cost-effective routes to the indenol core and its functionalized derivatives, potentially uncovering non-intuitive chemical transformations. arxiv.org

Machine Learning for Reaction Optimization: Optimizing a chemical reaction to achieve high yield and selectivity can be a laborious, trial-and-error process. Active learning algorithms can intelligently guide this process. duke.edu By performing a small number of initial experiments, an ML model can learn the relationships between reaction parameters (e.g., temperature, catalyst loading, solvent) and the outcome (e.g., yield, enantiomeric excess). The model then suggests the next set of experimental conditions most likely to lead to improvement, dramatically reducing the number of experiments required to find the optimal conditions for the asymmetric synthesis of the target compound. beilstein-journals.orgacs.orgchemrxiv.org

Table 4: AI and Machine Learning in Synthetic Chemistry

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms analyze a target molecule and propose viable synthetic routes from simple precursors. chemcopilot.comopenreview.net | Discovering new, potentially more efficient or sustainable pathways to the core indenol structure. |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Validating the feasibility of steps in a proposed synthetic route before attempting them in the lab. |

| Reaction Condition Optimization | ML models use data from initial experiments to predict optimal reaction parameters. duke.edubeilstein-journals.org | Accelerating the optimization of the asymmetric reduction step to maximize yield and enantioselectivity. |

| Catalyst Design | ML models can predict the performance of new catalysts based on their structural features. | Designing novel chiral catalysts or ligands for the asymmetric synthesis of the target alcohol. |

Application of Advanced Analytical Techniques for In-situ Reaction Monitoring and Kinetic Studies

A deep understanding of a chemical reaction's mechanism and kinetics is essential for its optimization and scale-up. Advanced analytical techniques that allow for in-situ monitoring—analyzing the reaction as it happens within the reactor—provide a wealth of information that is often missed with traditional offline sampling. spectroscopyonline.com

For the synthesis of this compound, the application of these techniques could provide crucial insights:

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with fiber-optic probes, can track the real-time concentrations of reactants, intermediates, and products directly in the reaction vessel. researchgate.netnumberanalytics.comacs.org This allows for the precise determination of reaction endpoints and the identification of transient or unstable intermediates, which is key to understanding the reaction mechanism. spectroscopyonline.com

Kinetic Analysis: The data gathered from in-situ monitoring is invaluable for detailed kinetic studies. doi.org By analyzing how reaction rates change with different reactant concentrations, temperatures, or catalyst loadings, a precise kinetic model of the asymmetric reduction can be developed. doi.orgchemrxiv.org Such models are fundamental for understanding the factors that control enantioselectivity and for rationally optimizing the process.

Chiral Analysis: While the final determination of enantiomeric excess (ee) is typically performed offline using chiral chromatography (HPLC or GC), derivatization can enable analysis by other means. Reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid, converts the enantiomers into diastereomers, which can often be distinguished and quantified using standard NMR spectroscopy. nih.govwikipedia.org

Table 5: Advanced Analytical Techniques for Synthesis and Analysis

| Technique | Purpose | Information Gained |

|---|---|---|

| ***In-situ* FT-IR/Raman** | Real-time reaction monitoring. researchgate.netnumberanalytics.com | Concentration profiles of reactants/products, reaction kinetics, detection of intermediates. |

| ***In-situ* NMR** | Real-time structural and quantitative analysis. chemrxiv.org | Mechanistic insights, quantification of species in complex mixtures. |

| Chiral HPLC/GC | Enantiomeric purity determination. | Precise measurement of enantiomeric excess (ee) of the final product. |

| NMR with Chiral Derivatizing Agents | Alternative method for ee determination. wikipedia.orglibretexts.org | Converts enantiomers to distinguishable diastereomers for NMR analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.